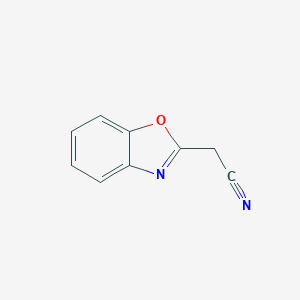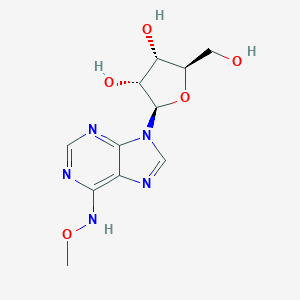
N-Methoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxyadenosine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties. It is a derivative of adenosine, a key component of RNA and ATP, and is formed by the addition of a methoxy group to the nitrogen atom at the 6th position of the adenine ring. This modification alters its biochemical and physiological properties, leading to a range of potential applications in research.
Wirkmechanismus
The mechanism of action of N-Methoxyadenosine is not fully understood, but it is thought to act as a competitive inhibitor of adenosine deaminase, an enzyme involved in the metabolism of adenosine. By inhibiting this enzyme, N-Methoxyadenosine may alter the levels of adenosine and its derivatives in cells, leading to changes in cellular signaling and metabolism.
Biochemische Und Physiologische Effekte
N-Methoxyadenosine has been shown to have a range of biochemical and physiological effects. It has been reported to increase the stability of RNA molecules, potentially by altering their conformation or interactions with other proteins. It has also been shown to enhance the translation of certain mRNA molecules, leading to increased protein expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methoxyadenosine in lab experiments is its ability to be incorporated into RNA molecules in vivo. This allows researchers to study the effects of modified RNA in a more natural context, rather than relying on artificial constructs. However, one limitation is that the synthesis of N-Methoxyadenosine can be challenging, and it may not be readily available for all researchers.
Zukünftige Richtungen
There are many potential future directions for research on N-Methoxyadenosine. One area of interest is its potential role in epigenetic regulation, as RNA modifications have been shown to play a role in this process. Additionally, further investigation is needed to fully understand the mechanism of action of N-Methoxyadenosine and its effects on cellular signaling and metabolism. Finally, the development of new methods for synthesizing N-Methoxyadenosine may make it more accessible for use in a wider range of experiments.
Synthesemethoden
N-Methoxyadenosine can be synthesized using a variety of methods. One common approach involves the reaction of adenosine with dimethyl sulfate, followed by hydrolysis to remove the methyl groups from the 2’ and 3’ positions. The resulting product is then treated with sodium methoxide to introduce the methoxy group at the 6th position.
Wissenschaftliche Forschungsanwendungen
N-Methoxyadenosine has been studied extensively for its potential use in scientific research. One of its primary applications is as a tool for studying RNA modification and metabolism. It has been shown to be incorporated into RNA molecules in vivo, allowing researchers to track the fate of modified RNA and investigate its role in cellular processes.
Eigenschaften
CAS-Nummer |
19399-25-8 |
|---|---|
Produktname |
N-Methoxyadenosine |
Molekularformel |
C11H15N5O5 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
JVEJHUJMDIDUDS-IOSLPCCCSA-N |
Isomerische SMILES |
CONC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyme |
N(6)-methoxyadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



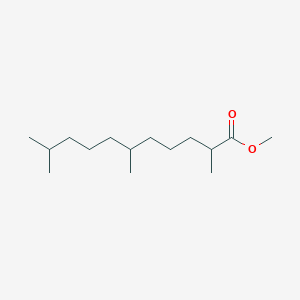

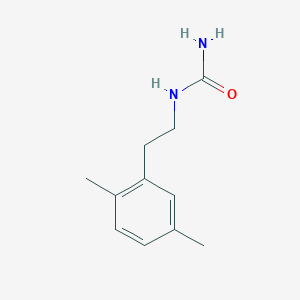
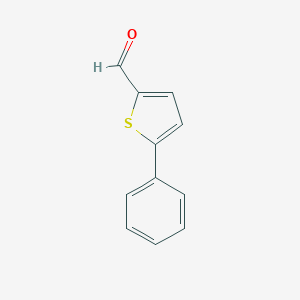

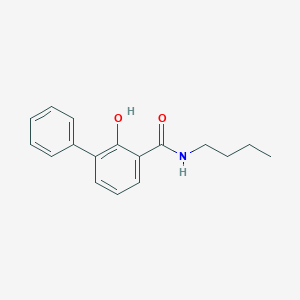
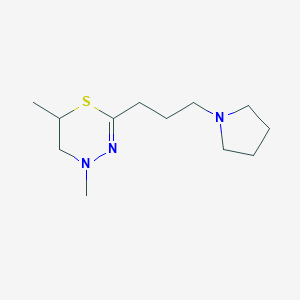


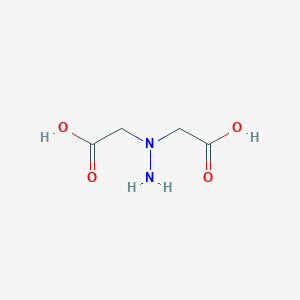
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
